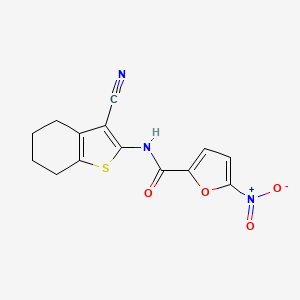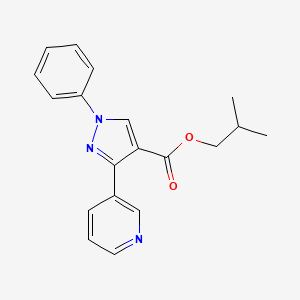
isobutyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multicomponent reactions (MCR) employing isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile with catalysts like BF3:OEt2. This process leads to the formation of isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates, showcasing the adaptability and efficiency of MCR in synthesizing complex molecules (Kumar et al., 2013).
Molecular Structure Analysis
Single-crystal X-ray structural analysis provides insights into the molecular structure of these compounds, revealing a flattened-boat conformation of the pyran ring, which is crucial for understanding the chemical behavior and reactivity of these molecules (Kumar et al., 2013).
Chemical Reactions and Properties
The diverse chemical reactions and properties of isobutyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate derivatives are highlighted by their synthesis and functionalization. The reaction mechanism, involving intermediate formation and the impact of substituents on the compound's reactivity, underscores the compound's versatility in chemical synthesis (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal packing, are determined by X-ray diffraction studies and DFT calculations, providing a comprehensive understanding of the compound's stability under various conditions. Such analyses are crucial for applications that require specific physical characteristics (Prasad et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-methylpropyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(2)13-24-19(23)17-12-22(16-8-4-3-5-9-16)21-18(17)15-7-6-10-20-11-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLBLCSULJFODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CN(N=C1C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxy-5-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5834333.png)
![N-(2-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5834338.png)
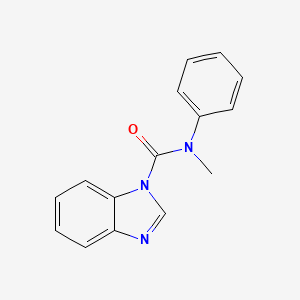
![4-[(4-ethoxy-3-iodo-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5834347.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834352.png)
![2-butyl-5-(4-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5834363.png)
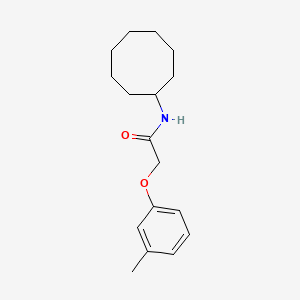
![4-bromo-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5834379.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5834391.png)
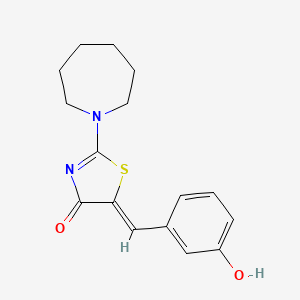
![4-[({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5834422.png)
![1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)
